Evatanepag

Descripción general

Descripción

Evatanepag is a small molecule pharmaceutical compound that has been investigated for its potential therapeutic applications. It is known to target the prostaglandin E2 receptor EP2 subtype and prostaglandin E2 receptor EP4 subtype . This compound has been used in clinical trials studying the treatment of tibial fractures .

Aplicaciones Científicas De Investigación

Evatanepag has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the reactivity of phenoxyacetic acid derivatives.

Biology: Investigated for its role in modulating prostaglandin E2 receptor activity.

Medicine: Studied for its potential therapeutic applications in treating tibial fractures, osteoporosis, ocular hypertension, neurodegenerative diseases, and cardiovascular disorders

Industry: Used in the development of new pharmaceuticals targeting the prostaglandin E2 receptor

Mecanismo De Acción

Target of Action

Evatanepag is known to target the prostaglandin E2 receptor EP2 subtype and the prostaglandin E2 receptor EP4 subtype . These receptors are part of the E-prostanoid (EP) receptor family, which comprises four G protein-coupled receptors (GPCRs), termed EP1 to EP4 .

Mode of Action

The mode of action of this compound involves its interaction with its targets, the EP2 and EP4 receptors. The EP2-Gs complex structure with this compound revealed distinct features of EP2 within the EP receptor family in terms of its unconventional receptor activation and G protein coupling mechanisms . This includes activation in the absence of a typical W6.48 “toggle switch” and coupling to Gs via helix 8 .

Biochemical Pathways

It is known that prostaglandin e2 (pge2), the endogenous molecule that activates all four ep receptors, regulates diverse physiological functions, including immune responses, bone formation, cardiovascular protection, inflammatory processes, and reproductive activity . Therefore, it can be inferred that this compound, as an agonist of the EP2 and EP4 receptors, may influence these same physiological functions.

Result of Action

Selective modulation of the heterotrimeric g protein α s subunit-coupled prostaglandin e2 (pge2) receptor ep2 subtype, which this compound targets, is a promising therapeutic strategy for osteoporosis, ocular hypertension, neurodegenerative diseases, and cardiovascular disorders .

Action Environment

It is known that environmental factors can influence the action of many drugs

Análisis Bioquímico

Biochemical Properties

Evatanepag interacts with the prostaglandin E2 receptor EP2 subtype . These interactions play a crucial role in biochemical reactions. Detailed information about the specific enzymes, proteins, and other biomolecules it interacts with is not fully available yet .

Cellular Effects

It has been used in trials studying the treatment of Tibial Fractures .

Molecular Mechanism

It is known that this compound acts as an agonist of the prostaglandin E2 receptor EP2 subtype .

Dosage Effects in Animal Models

Information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not fully available yet .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Evatanepag, also known as CP-533536, is synthesized through a series of chemical reactions involving phenoxyacetic acid derivatives. The synthetic route typically involves the following steps:

Formation of the phenoxyacetic acid derivative: This involves the reaction of anisole with acetic acid or its derivatives.

Sulfonamide formation: The phenoxyacetic acid derivative is then reacted with a sulfonamide to form the sulfonamide derivative.

Final coupling: The sulfonamide derivative is coupled with a pyridine derivative to form this compound

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for yield and purity, and typically involves the use of high-performance liquid chromatography (HPLC) for purification .

Análisis De Reacciones Químicas

Types of Reactions: Evatanepag undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The phenoxyacetic acid moiety can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products Formed:

Sulfoxides and sulfones: Formed through oxidation reactions.

Amines: Formed through reduction of the sulfonamide group.

Various derivatives: Formed through substitution reactions.

Comparación Con Compuestos Similares

Taprenepag: Another EP2 receptor agonist used for similar therapeutic applications.

Rebamipide: A quinolinone derivative with anti-ulcer and anti-inflammatory activities.

Rutin: A flavonoid with various biological activities, including anti-inflammatory and antiproliferative properties

Uniqueness of Evatanepag: this compound is unique in its high selectivity for the EP2 receptor, which allows it to modulate specific physiological processes with minimal off-target effects. This selectivity makes it a promising candidate for the treatment of conditions such as tibial fractures and ocular hypertension .

Propiedades

IUPAC Name |

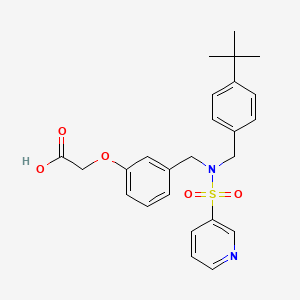

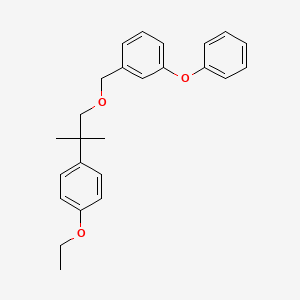

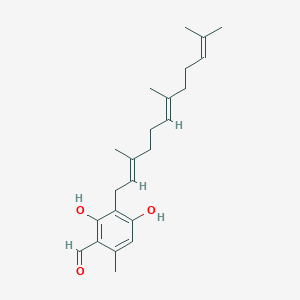

2-[3-[[(4-tert-butylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5S/c1-25(2,3)21-11-9-19(10-12-21)16-27(33(30,31)23-8-5-13-26-15-23)17-20-6-4-7-22(14-20)32-18-24(28)29/h4-15H,16-18H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHRHWDYFNWPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945000 | |

| Record name | [3-({[(4-tert-Butylphenyl)methyl](pyridine-3-sulfonyl)amino}methyl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223488-57-1 | |

| Record name | Evatanepag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223488571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evatanepag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [3-({[(4-tert-Butylphenyl)methyl](pyridine-3-sulfonyl)amino}methyl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EVATANEPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L266R6E31E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)